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Compound of Interest

Compound Name: 2-Ethoxybutanoic acid

CAS No.: 56674-70-5

Cat. No.: B3384664

Get Quote

Executive Summary
2-Ethoxybutanoic acid (

-ethoxybutyric acid) is a chiral

-alkoxy carboxylic acid used primarily as a lipophilicity modulator in medicinal chemistry. Unlike
its parent compound (2-hydroxybutanoic acid) or its lower homolog (2-methoxybutanoic acid),
the 2-ethoxy variant offers a distinct balance of hydrophobicity and metabolic stability.

It is frequently employed to:

Enhance Permeability: As a promoiety in corticosteroid prodrugs (e.g., Fluocinolone

acetonide esters) to improve transdermal absorption.[1]

Optimize Potency: As a side-chain in leukotriene biosynthesis inhibitors (e.g., L-699,333),

where the ethyl ether tail fills hydrophobic pockets more effectively than methyl analogs.

Chiral Resolution: Serving as a chiral building block where the C2 stereocenter dictates

binding affinity.
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Physicochemical Comparison
The following table contrasts 2-Ethoxybutanoic acid with its key structural analogs. Note the

shift in LogP and pKa driven by the

-substituent.

Property
2-

Ethoxybutanoic

Acid

2-

Methoxybutanoi

c Acid

2-

Hydroxybutanoi

c Acid

Butanoic Acid

Structure

CAS No. 56674-70-5 56674-69-2 600-15-7 107-92-6

Mol.[2][3][4][5][6]

Weight
132.16 g/mol 118.13 g/mol 104.10 g/mol 88.11 g/mol

LogP (Calc) ~1.15 ~0.60 -0.35 0.79

pKa (Acid) ~3.6 ~3.6 3.5 4.82

H-Bond Donors 1 (COOH) 1 (COOH) 2 (COOH, OH) 1 (COOH)

Metabolic Fate
O-Dealkylation

(CYP450)

O-Dealkylation

(Rapid)

Oxidation to

Ketone -Oxidation

Key Role Lipophilic Spacer Polar Spacer
Metabolic

Intermediate
Fatty Acid

Expert Insight:
Acidity: The inductive effect of the

-oxygen atom significantly lowers the pKa (~3.6) compared to unsubstituted butanoic acid
(4.82), making it a stronger acid. This affects its ionization state at physiological pH.

Lipophilicity: The ethyl ether group increases lipophilicity (LogP > 1.0) compared to the

methoxy and hydroxy analogs. This is critical for membrane permeability. In corticosteroid

ester design, the 2-ethoxy derivative showed superior skin penetration compared to the 2-

methoxy analog due to this optimal lipophilic balance.[1]
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Structural & Functional Logic (Graphviz Analysis)
The following diagram illustrates the Structure-Activity Relationship (SAR) and how the

-substituent influences the compound's application in drug design.
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Figure 1: SAR Decision Tree. The selection of the 2-ethoxy substituent balances metabolic

stability with hydrophobic binding capacity.

Experimental Protocols
Protocol A: Synthesis of 2-Ethoxybutanoic Acid
(Williamson Ether Synthesis)
This protocol describes the conversion of 2-bromobutanoic acid to 2-ethoxybutanoic acid.

This method is preferred over alkylation of the alcohol due to higher yields and easier

purification.

Reagents:

2-Bromobutanoic acid (1.0 eq)
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Sodium Ethoxide (NaOEt) (2.2 eq) - Note: Excess base required to neutralize carboxylic acid

first.

Absolute Ethanol (Solvent)[1]

Hydrochloric Acid (1M)

Workflow:

Preparation: Dissolve sodium metal (2.2 eq) in absolute ethanol under

atmosphere to generate fresh NaOEt.

Addition: Cool the solution to 0°C. Add 2-bromobutanoic acid dropwise.

Mechanism:[7] The first equivalent of base deprotonates the carboxylic acid (forming the

carboxylate). The second equivalent acts as the nucleophile for the

displacement of the bromide.

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (stain with

bromocresol green).

Quench: Cool to room temperature. Evaporate ethanol under reduced pressure.

Acidification: Redissolve residue in water. Acidify with 1M HCl to pH ~2.

Critical Step: Ensure pH < pKa (3.6) to protonate the product for extraction.

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

.

Purification: Vacuum distillation (bp ~95°C at 15 mmHg) yields the pure colorless oil.

Protocol B: Chiral Resolution (Enzymatic Kinetic
Resolution)
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Since 2-ethoxybutanoic acid is chiral, obtaining the pure (R)- or (S)- enantiomer is often

required for biological assays.

System:Candida antarctica Lipase B (CAL-B) Substrate: Racemic Ethyl 2-ethoxybutanoate

Workflow:

Suspend racemic ester in phosphate buffer (pH 7.0).

Add CAL-B (immobilized).

Stir at 30°C. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the

(R)-ester intact.

Separation: Basify to pH 8. Extract the unreacted (R)-ester with hexane. Acidify the aqueous

phase to pH 2 and extract the (S)-acid with ethyl acetate.

Applications in Drug Development
Corticosteroid Prodrug Design
In the development of topical anti-inflammatory agents, the polarity of the parent steroid often

limits skin penetration.

Case Study:Fluocinolone Acetonide 21-(2'-ethoxybutyrate).

Mechanism: Esterification of the C21-hydroxyl with 2-ethoxybutanoic acid creates a

"masked" polar group.

Result: The 2-ethoxy tail provides a specific lipophilicity (LogP increase) that is superior to

the 2-methoxy analog, resulting in a 2-3 fold increase in percutaneous absorption while

maintaining rapid hydrolysis by skin esterases once inside the tissue.

5-Lipoxygenase (5-LO) Inhibitors[10]
Compound:L-699,333 (Merck).

Role: The 2-ethoxybutanoic acid moiety serves as a critical side-chain.[8][9]
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Binding Mode: The ethyl group fits into a hydrophobic pocket of the 5-LO enzyme more

tightly than a methyl group (2-methoxy) or a hydrogen (2-hydroxy), while the carboxylate

anchors the molecule via electrostatic interactions with arginine residues in the active site.

Data: IC50 values for 5-LO inhibition:

2-Ethoxy analog: 22 nM (Most Potent)

2-Methoxy analog: >100 nM

2-Hydroxy analog: Inactive
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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